Technical Deep Dive: Biotin-C1-PEG3-C3-amine (TFA) in Bioconjugation
Technical Deep Dive: Biotin-C1-PEG3-C3-amine (TFA) in Bioconjugation
The following technical guide provides an in-depth analysis of Biotin-C1-PEG3-C3-amine (TFA) , a specialized heterobifunctional linker used in proteomics, drug discovery (PROTACs), and surface chemistry.
Executive Summary
Biotin-C1-PEG3-C3-amine (TFA) (CAS: 1334172-59-6) is a high-performance biotinylation reagent designed to overcome the hydrophobicity limitations of traditional biotin linkers.[1] Featuring a hydrophilic polyethylene glycol (PEG) spacer and a primary amine reactive group, this molecule facilitates the conjugation of biotin to carboxyl-containing biomolecules, surfaces, and small molecule ligands.
Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) development —where it serves as a linker to attach E3 ligase ligands to target protein ligands—and in surface functionalization , where it enables the creation of biotinylated interfaces with reduced non-specific binding. The trifluoroacetic acid (TFA) salt form ensures high solubility in polar organic solvents and aqueous buffers, making it superior to standard hydrophobic biotin-amines.
Chemical Architecture & Properties[2][3]
Structural Composition
The molecule is a heterobifunctional crosslinker composed of three distinct functional domains:
-
Biotin Moiety: The affinity handle that binds with femtomolar affinity (
) to streptavidin or avidin. -
PEG-Linker (C1-PEG3-C3): A hydrophilic spacer that separates the biotin from the target molecule.
-
Note on Nomenclature: While trade names vary (e.g., Biotin-dPEG®3-amine), the structure typically consists of a propyl-PEG-propyl chain (or similar alkyl-PEG variants) containing ether oxygens that mimic a 3-unit PEG chain. This spacer prevents steric hindrance, allowing the biotin to penetrate the deep binding pocket of streptavidin.
-
-
Primary Amine (
): A nucleophilic group that reacts with carboxylic acids (via activation) or activated esters (e.g., NHS esters). -
TFA Counterion: The amine exists as an ammonium trifluoroacetate salt (
), which enhances stability and water solubility compared to the free base.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1334172-59-6 |
| Chemical Formula | |
| Molecular Weight | 560.63 g/mol |
| Solubility | Water, DMSO, DMF, Methanol, DCM |
| Purity | Typically >95% (HPLC) |
| Appearance | Viscous oil or low-melting solid (hygroscopic) |
| Storage | -20°C, desiccated, protected from light |
Mechanism of Action
Amide Bond Formation
The primary mechanism of conjugation involves the reaction of the terminal primary amine with a carboxyl group (
-
Activation: The carboxyl group reacts with EDC to form an unstable O-acylisourea intermediate.
-
Stabilization: NHS displaces the isourea to form a semi-stable amine-reactive NHS ester.
-
Conjugation: The primary amine of Biotin-C1-PEG3-C3-amine nucleophilically attacks the carbonyl carbon of the NHS ester, releasing NHS and forming a stable amide bond.
Visualization of Chemical Logic
Caption: Logical flow of carboxyl-to-amine conjugation using Biotin-C1-PEG3-C3-amine.
Applications in Drug Discovery & Proteomics
PROTAC Linker Synthesis
In the development of PROTACs, the linker length and composition are critical for the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).
-
Role: This molecule provides a pre-assembled "Biotin-PEG-Amine" motif.
-
Usage: It is often used to synthesize biotinylated control PROTACs . By attaching biotin to the PROTAC machinery, researchers can perform "pull-down" assays to verify that the PROTAC effectively enters the cell and binds to the target protein or E3 ligase.
Surface Functionalization
The amine terminus allows for the modification of carboxylated surfaces (e.g., COOH-functionalized gold nanoparticles, magnetic beads, or sensor chips).
-
Advantage: The PEG spacer creates a hydration layer on the surface, which significantly reduces the non-specific adsorption of background proteins—a common issue with hydrophobic biotin linkers (e.g., Biotin-LC-hydrazide).
Protein Labeling
Ideal for labeling acidic proteins or peptides where lysine residues (amine targets) are absent or critical for function, but aspartic/glutamic acid residues (carboxyl targets) are available for modification.
Experimental Protocol: Carboxyl Conjugation
Objective: Conjugate Biotin-C1-PEG3-C3-amine to a carboxyl-containing small molecule or protein.
Materials Required[1][2][3][4][5][6][7]
-
EDC (HCl salt) and NHS.
-
Buffer: MES (pH 5.5–6.0) for activation; PBS (pH 7.4) for conjugation.
-
Solvent: Anhydrous DMSO or DMF (if target is hydrophobic).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve Biotin-C1-PEG3-C3-amine in DMSO to 50 mM. Store at -20°C.
-
Prepare fresh EDC and NHS solutions (100 mM) in MES buffer or dry solvent immediately before use.
-
-
Activation (Carboxyl -> NHS Ester):
-
Mix the Target Molecule with EDC (1.5 equivalents) and NHS (1.5 equivalents) in MES buffer or DMF.
-
Incubate for 15–30 minutes at room temperature.
-
-
Conjugation:
-
Adjust pH to 7.2–7.5 (if in aqueous buffer) using concentrated PBS or bicarbonate.
-
Add Biotin-C1-PEG3-C3-amine (1.2 – 2.0 equivalents relative to the target).
-
Critical Note: Ensure the pH is basic enough to deprotonate the ammonium salt (
) to the reactive amine ( ), but not so basic ( ) that hydrolysis of the NHS ester dominates. -
Incubate for 2–4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Small Molecules: Purify via HPLC or Flash Chromatography (C18 column).
-
Proteins: Remove excess biotin reagent using a Desalting Column (MWCO 7kDa) or Dialysis.
-
-
Validation:
-
Verify conjugation via LC-MS (mass shift corresponding to + Biotin-Linker moiety).
-
Functional test: HABA assay or Streptavidin pull-down.
-
Workflow Visualization
Caption: Step-by-step experimental workflow for conjugation.
Troubleshooting & Handling
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | pH too low during conjugation step. | The amine is supplied as a TFA salt ( |
| Hydrolysis of NHS Ester | Aqueous buffer pH > 8.0 or old reagents. | Use fresh EDC/NHS. Keep pH < 8.0. Perform activation in dry DMF/DMSO if possible. |
| Precipitation | Target molecule is hydrophobic. | The PEG linker helps, but if the target is very hydrophobic, maintain at least 20-30% DMSO/DMF in the reaction mixture. |
| Hygroscopicity | Improper storage. | The TFA salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation. Store under nitrogen/argon. |
References
-
MedChemExpress (MCE). Biotin-C1-PEG3-C3-amine (TFA) Product Datasheet. Accessed 2026.[3]
-
Vector Laboratories. Biotin-dPEG®3-amine (TFA) Specifications and Protocols. Accessed 2026.[3]
-
BenchChem. Technical Guide: Biotin-C1-PEG3-C3-amine TFA. Accessed 2026.[3]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry).
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. echemi.com [echemi.com]
- 4. 西林 | whatman (沃特曼) [fluoroprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
